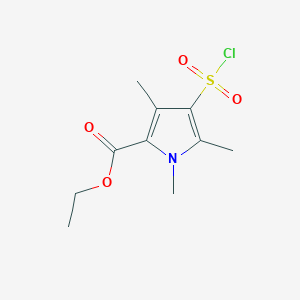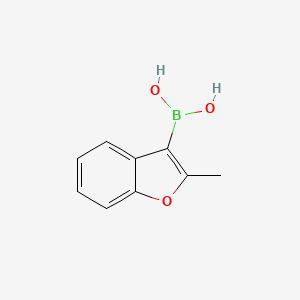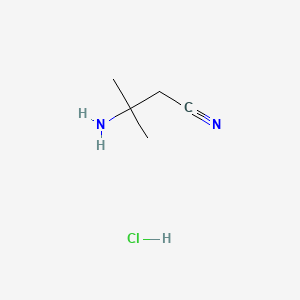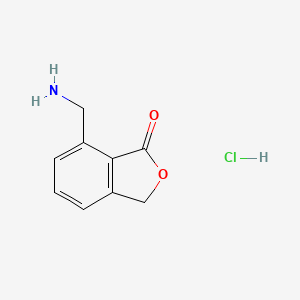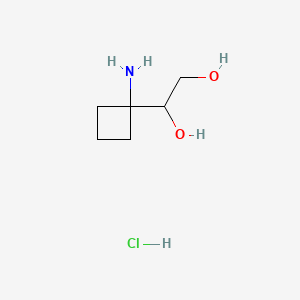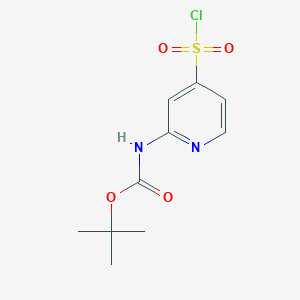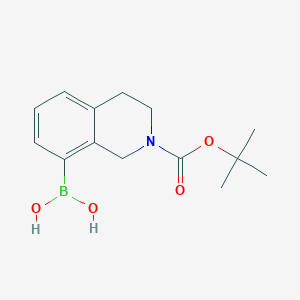
(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and potential applications. This compound features a boronic acid group attached to a tetrahydroisoquinoline ring, which is further protected by a tert-butoxycarbonyl (Boc) group. The presence of the Boc group provides stability and facilitates various synthetic transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid typically involves multiple steps One common approach starts with the protection of the amine group in 1,2,3,4-tetrahydroisoquinoline using tert-butoxycarbonyl chlorideThe reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing continuous flow reactors for better control and scalability .
化学反応の分析
Types of Reactions
(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to remove the Boc group, revealing the free amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides for Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Free amine derivatives.
Substitution: Biaryl compounds.
科学的研究の応用
Chemistry
In chemistry, (2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing biaryl structures .
Biology and Medicine
Its boronic acid group can interact with biological molecules, making it a candidate for enzyme inhibitors or other therapeutic agents .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and polymers. Its stability and reactivity make it suitable for various applications in material science .
作用機序
The mechanism of action of (2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid largely depends on its interactions with other molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its reactivity. This property is exploited in various chemical reactions and potential biological applications .
類似化合物との比較
Similar Compounds
(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid: Unique due to the presence of both a boronic acid group and a Boc-protected amine.
(tert-Butoxycarbonyl)-protected amino acids: Similar in terms of the Boc protection but lack the boronic acid group.
Boronic acids: Share the boronic acid functionality but do not have the tetrahydroisoquinoline structure.
Uniqueness
The combination of the Boc-protected amine and the boronic acid group in this compound provides a unique set of reactivity and stability, making it a versatile compound for various synthetic applications .
特性
分子式 |
C14H20BNO4 |
|---|---|
分子量 |
277.13 g/mol |
IUPAC名 |
[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-8-yl]boronic acid |
InChI |
InChI=1S/C14H20BNO4/c1-14(2,3)20-13(17)16-8-7-10-5-4-6-12(15(18)19)11(10)9-16/h4-6,18-19H,7-9H2,1-3H3 |
InChIキー |
OBTDOCUFJDDHTF-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2CN(CCC2=CC=C1)C(=O)OC(C)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-4-yl)methyl]carbamate](/img/structure/B13454218.png)

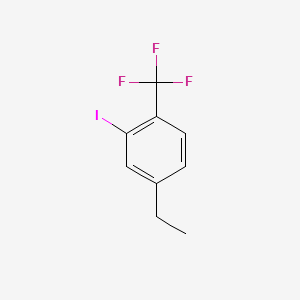
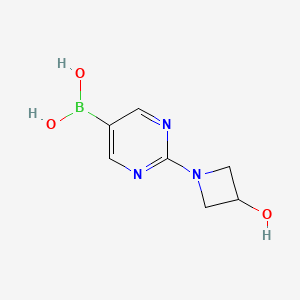
![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13454248.png)
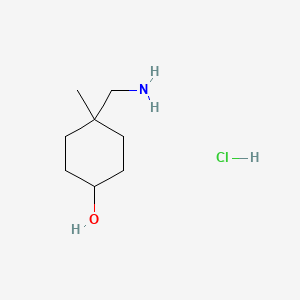
![3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-6-yl)urea hydrochloride](/img/structure/B13454261.png)
